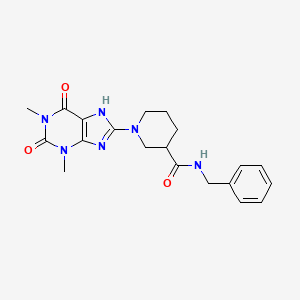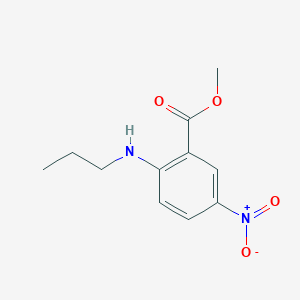![molecular formula C30H17ClN2O6 B10869507 2-{[(4-Chloro-2-oxo-2H-chromen-3-YL)methylene]amino}-3',6'-dihydroxyspiro[isoindole-1,9'-xanthen]-3(2H)-one](/img/structure/B10869507.png)
2-{[(4-Chloro-2-oxo-2H-chromen-3-YL)methylene]amino}-3',6'-dihydroxyspiro[isoindole-1,9'-xanthen]-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(4-Chloro-2-oxo-2H-chromen-3-YL)methylene]amino}-3’,6’-dihydroxyspiro[isoindole-1,9’-xanthen]-3(2H)-one is a complex organic compound that belongs to the class of chromen derivatives. This compound is characterized by its unique structure, which includes a chromen ring fused with an isoindole and xanthen moiety. The presence of multiple functional groups, such as hydroxyl, chloro, and oxo groups, makes this compound highly reactive and versatile in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Chloro-2-oxo-2H-chromen-3-YL)methylene]amino}-3’,6’-dihydroxyspiro[isoindole-1,9’-xanthen]-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-chloro-2-oxo-2H-chromen-3-carbaldehyde with 3’,6’-dihydroxyspiro[isoindole-1,9’-xanthen]-3(2H)-one in the presence of a suitable base, such as triethylamine, in a solvent like dichloromethane. The reaction is usually carried out at room temperature for several hours, followed by purification using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(4-Chloro-2-oxo-2H-chromen-3-YL)methylene]amino}-3’,6’-dihydroxyspiro[isoindole-1,9’-xanthen]-3(2H)-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield corresponding ketones, while reduction of the oxo group can produce hydroxyl derivatives.
Aplicaciones Científicas De Investigación
2-{[(4-Chloro-2-oxo-2H-chromen-3-YL)methylene]amino}-3’,6’-dihydroxyspiro[isoindole-1,9’-xanthen]-3(2H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.
Mecanismo De Acción
The mechanism of action of 2-{[(4-Chloro-2-oxo-2H-chromen-3-YL)methylene]amino}-3’,6’-dihydroxyspiro[isoindole-1,9’-xanthen]-3(2H)-one involves its interaction with various molecular targets and pathways. The compound’s multiple functional groups allow it to interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, its anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-2-oxo-2H-chromen-3-carbaldehyde: A precursor in the synthesis of the target compound.
3’,6’-Dihydroxyspiro[isoindole-1,9’-xanthen]-3(2H)-one: Another precursor used in the synthesis.
Coumarin derivatives: Compounds with similar chromen structures and biological activities.
Uniqueness
2-{[(4-Chloro-2-oxo-2H-chromen-3-YL)methylene]amino}-3’,6’-dihydroxyspiro[isoindole-1,9’-xanthen]-3(2H)-one is unique due to its complex structure, which combines multiple functional groups and moieties. This structural complexity contributes to its diverse reactivity and wide range of applications in various fields of research and industry .
Propiedades
Fórmula molecular |
C30H17ClN2O6 |
|---|---|
Peso molecular |
536.9 g/mol |
Nombre IUPAC |
2-[(E)-(4-chloro-2-oxochromen-3-yl)methylideneamino]-3',6'-dihydroxyspiro[isoindole-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C30H17ClN2O6/c31-27-19-6-2-4-8-24(19)39-29(37)20(27)15-32-33-28(36)18-5-1-3-7-21(18)30(33)22-11-9-16(34)13-25(22)38-26-14-17(35)10-12-23(26)30/h1-15,34-35H/b32-15+ |
Clave InChI |
QJQVMYTXMIOUPX-VWJSQJICSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=O)N(C23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)/N=C/C6=C(C7=CC=CC=C7OC6=O)Cl |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)N=CC6=C(C7=CC=CC=C7OC6=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-bromophenyl)-3-(4-methoxyphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10869427.png)
![1-Benzyl-4-[1-(3-methylphenyl)pyrazolo[3,4-D]pyrimidin-4-YL]piperazine](/img/structure/B10869428.png)
![N-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-phenylalanine](/img/structure/B10869435.png)
![15-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-9-thia-11,13,14,16-tetrazatetracyclo[8.7.0.02,8.013,17]heptadeca-1(10),2(8),11,14,16-pentaene](/img/structure/B10869444.png)
![2-Chloro-1-{4-[5-(hydroxymethyl)-2-methyl-4-pyrimidinyl]piperidino}-1-propanone](/img/structure/B10869447.png)
![3-Pyrrolidinecarboxamide, 5-oxo-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]-1-[3-(trifluoromethoxy)phenyl]-](/img/structure/B10869450.png)
![5-(2-Chlorophenyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10869455.png)
![4-[({2-[4-(4-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethyl}amino)methyl]-N,N-dimethylaniline](/img/structure/B10869461.png)
![12,12-dimethyl-4-prop-2-enyl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B10869469.png)
![N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10869481.png)


![N-(4-chlorophenyl)-2-[4-(ethylcarbamothioyl)piperazin-1-yl]acetamide](/img/structure/B10869504.png)
![Methyl 2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-4,5-dimethoxybenzoate](/img/structure/B10869512.png)
